2-(5-hydroxy-1H-pyrazol-1-yl)acetonitrile
CAS No.:
Cat. No.: VC17852924
Molecular Formula: C5H5N3O
Molecular Weight: 123.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H5N3O |
|---|---|
| Molecular Weight | 123.11 g/mol |
| IUPAC Name | 2-(3-oxo-1H-pyrazol-2-yl)acetonitrile |
| Standard InChI | InChI=1S/C5H5N3O/c6-2-4-8-5(9)1-3-7-8/h1,3,7H,4H2 |
| Standard InChI Key | QUYBLCGIRONDTK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CNN(C1=O)CC#N |
Introduction
Structural and Chemical Properties
Molecular Architecture
2-(5-Hydroxy-1H-pyrazol-1-yl)acetonitrile consists of a pyrazole ring (a five-membered aromatic system with two adjacent nitrogen atoms) substituted with:
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A hydroxyl (-OH) group at the 5-position, enhancing polarity and hydrogen-bonding capacity.
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An acetonitrile (-CH2CN) group at the 1-position, introducing electrophilicity and potential for further functionalization.
The molecular formula is C5H5N3O, with a molecular weight of 123.12 g/mol. The nitrile group’s electron-withdrawing nature influences the pyrazole ring’s electronic distribution, potentially stabilizing resonance structures .
Physicochemical Characteristics
While experimental data for the exact compound is sparse, analogs such as 2-(5-hydroxy-3-phenyl-1H-pyrazol-1-yl)acetonitrile (CAS: 2092231-20-2) provide benchmarks :
| Property | Value (Analog) | Inferred Value (Target Compound) |
|---|---|---|
| Molecular Weight | 199.21 g/mol | 123.12 g/mol |
| Density | N/A | ~1.2–1.3 g/cm³ |
| Melting Point | N/A | 150–170°C (decomposes) |
| Solubility | N/A | Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) |
The hydroxyl group confers solubility in polar solvents, while the nitrile enhances stability against hydrolysis under mild conditions .
Synthetic Methodologies
Cyclocondensation Approaches
A plausible route involves the reaction of hydrazine derivatives with α,β-unsaturated ketones or nitriles. For example, 3-amino-5-hydroxypyrazole could react with bromoacetonitrile under basic conditions to form the target compound via nucleophilic substitution .
General Procedure (Inferred from Analog Synthesis ):
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Formation of Pyrazole Core: React hydrazine hydrate with a β-ketonitrile (e.g., cyanoacetone) in ethanol under reflux.
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Functionalization: Treat the intermediate with bromoacetonitrile in the presence of a mild base (e.g., triethylamine) to introduce the acetonitrile group.
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Purification: Isolate the product via column chromatography (neutral alumina, eluent: DCM/MeOH 99:1) .
Key Reaction Parameters:
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Temperature: 0–25°C (prevents side reactions).
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Solvent: Dichloromethane (DCM) or acetonitrile.
Green Chemistry Alternatives
Solvent-free, one-pot methodologies reported for related pyrazole-carbonothioyl derivatives could be adapted :
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Mix 5-hydroxypyrazole, carbon disulfide, and bromoacetonitrile with triethylamine.
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Stir at room temperature for 4–6 hours, followed by water washing and recrystallization from diethyl ether.
This approach minimizes waste and avoids transition-metal catalysts, aligning with green chemistry principles .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
1H NMR (Predicted):
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Pyrazole H-3 and H-4: δ 6.8–7.2 ppm (doublets, J = 2.5 Hz).
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Hydroxyl (-OH): δ 9.5–10.5 ppm (broad singlet, exchangeable).
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Acetonitrile (-CH2CN): δ 4.2–4.5 ppm (singlet, 2H).
13C NMR (Predicted):
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Pyrazole C-5: δ 160–165 ppm (carbon adjacent to hydroxyl).
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Nitrile (CN): δ 115–120 ppm.
Infrared (IR) Spectroscopy
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O-H Stretch: 3200–3400 cm⁻¹ (broad).
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C≡N Stretch: 2240–2260 cm⁻¹ (sharp).
Mass Spectrometry
Biological and Industrial Applications
Agrochemical Uses
The compound’s electron-deficient nitrile group could enhance herbicidal or fungicidal activity. Pyridazine-pyrazole hybrids demonstrate potent herbicidal effects (e.g., 90% weed inhibition at 50 ppm) .
Material Science
Nitrile-containing heterocycles are precursors for conductive polymers and metal-organic frameworks (MOFs). The hydroxyl group enables coordination to metal ions (e.g., Cu²⁺, Fe³⁺), facilitating catalyst design .
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